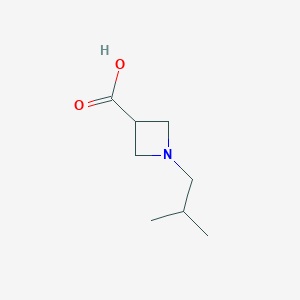
(1-ethylcyclopentyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethylcyclopentyl)methanol is an organic compound with the molecular formula C8H16O It is a secondary alcohol, characterized by a cyclopentane ring substituted with an ethyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1-Ethylcyclopentyl)methanol can be synthesized through several methods. One common approach involves the reduction of (1-ethylcyclopentyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperatures to ensure the selective reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of (1-ethylcyclopentyl)ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is efficient for large-scale production due to its high yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethylcyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (1-ethylcyclopentyl)ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of this compound can lead to the formation of (1-ethylcyclopentyl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (1-ethylcyclopentyl)methyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products Formed
Oxidation: (1-Ethylcyclopentyl)ketone.
Reduction: (1-Ethylcyclopentyl)methane.
Substitution: (1-Ethylcyclopentyl)methyl chloride.
Aplicaciones Científicas De Investigación
(1-Ethylcyclopentyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for studying cell function and signal transduction pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals, fragrances, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1-ethylcyclopentyl)methanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and interact with enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially affecting their structure and function. Additionally, the compound may influence signal transduction pathways by modulating the activity of enzymes involved in these processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: Similar structure but lacks the ethyl group.
Cyclohexanol: Contains a six-membered ring instead of a five-membered ring.
(1-Methylcyclopentyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(1-Ethylcyclopentyl)methanol is unique due to the presence of both an ethyl group and a hydroxymethyl group on the cyclopentane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
783305-71-5 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



